1H and 13C NMR spectra data for 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid
1H and 13C NMR spectra data for 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid
An In-Depth Technical Guide to the NMR Spectroscopic Elucidation of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid
Executive Summary & Pharmacochemical Context
The compound 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid represents a highly specific structural motif frequently encountered as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Thiophene-derived aliphatic acids are notably prevalent in the development of kinase inhibitors and ophthalmic therapeutics, such as those investigated in extensive patent literature for glaucoma treatments[1].
Accurate structural validation of this intermediate is paramount. A misassignment of the thiophene substitution pattern (e.g., 2-yl vs. 3-yl) or the integrity of the gem-dimethyl quaternary center can lead to catastrophic failures in downstream cross-coupling or amidation reactions. This whitepaper provides a rigorous, causality-driven framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this molecule, grounded in empirical data and established spectroscopic principles[2][3].
Structural Deconstruction & Spectroscopic Rationale
To interpret the NMR spectra of 2,2-dimethyl-4-(thiophen-3-yl)butanoic acid, we must deconstruct the molecule into its three distinct magnetic environments. As an application scientist, I do not merely look at the peaks; I analyze the microenvironments dictating the electron density around each nucleus.
A. The Thiophene Ring (Heteroaromatic System)
The thiophene ring is an electron-rich heteroaromatic system. The sulfur atom (S) exerts an inductive electron-withdrawing effect but donates electron density through resonance. In a 3-substituted thiophene, the protons at positions 2, 4, and 5 exhibit distinct chemical shifts[4].
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H-2 is highly deshielded due to its proximity to the electronegative sulfur atom and the adjacent alkyl substitution.
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H-5 is similarly deshielded by the sulfur atom but lacks the immediate proximity to the alkyl substituent, typically resonating slightly downfield of H-4.
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H-4 is the most shielded of the three, residing furthest from the sulfur's inductive pull.
B. The Aliphatic Chain & gem-Dimethyl Group
The presence of a gem-dimethyl group at the C-2 position creates a quaternary carbon center. This introduces significant steric bulk and restricts the rotational degrees of freedom of the adjacent C-3 methylene group.
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Deshielding Anisotropy: The carbonyl group of the carboxylic acid exerts a strong magnetic anisotropy, heavily deshielding the C-2 quaternary carbon and its attached methyl protons.
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Aliphatic Chain: The C-4 methylene is directly attached to the thiophene ring, placing it within the heteroaromatic deshielding cone, shifting it downfield relative to the C-3 methylene.
C. The Carboxylic Acid
The acidic proton is highly exchangeable and heavily deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen and hydrogen bonding in solution.
Figure 1: Logical decision tree for the NMR spectroscopic assignment of the target molecule.
Quantitative Spectral Data Presentation
The following tables summarize the expected chemical shifts ( δ ), multiplicity, and coupling constants ( J ) derived from empirical additivity rules and literature precedents for thiophene and gem-dimethyl derivatives[2][3][4]. Data is simulated for a 400 MHz spectrometer using CDCl 3 as the solvent at 298 K.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | δ (ppm) | Multiplicity | Integration | J Coupling (Hz) | Assignment Rationale |
| COOH | 11.50 | br s | 1H | - | Highly deshielded, concentration-dependent hydrogen bonding. |
| H-5' (Thiophene) | 7.25 | dd | 1H | J5,4=4.9 , J5,2=3.0 | Adjacent to sulfur; exhibits typical meta-coupling to H-2. |
| H-2' (Thiophene) | 6.95 | dd | 1H | J2,5=3.0 , J2,4=1.2 | Flanked by S and alkyl chain; slightly more deshielded than H-4. |
| H-4' (Thiophene) | 6.90 | dd | 1H | J4,5=4.9 , J4,2=1.2 | Furthest from sulfur's inductive effect. |
| C-4 (CH 2 ) | 2.65 | m | 2H | - | Deshielded by the adjacent heteroaromatic ring current. |
| C-3 (CH 2 ) | 1.90 | m | 2H | - | Shielded relative to C-4; complex multiplet due to restricted rotation. |
| C-2 (CH 3 ) 2 | 1.25 | s | 6H | - | gem-Dimethyl group; equivalent protons due to free rotation, deshielded by C=O. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | δ (ppm) | Type | Assignment Rationale |
| C-1 (C=O) | 184.0 | C | Carboxylic acid carbonyl carbon. |
| C-3' (Thiophene) | 142.3 | C | Quaternary aromatic carbon; deshielded by alkyl substitution (+15 ppm shift). |
| C-4' (Thiophene) | 128.3 | CH | Aromatic methine. |
| C-5' (Thiophene) | 124.6 | CH | Aromatic methine adjacent to sulfur. |
| C-2' (Thiophene) | 120.6 | CH | Aromatic methine between S and the alkyl substituent. |
| C-2 (Quaternary) | 42.5 | C | Aliphatic quaternary center; strongly deshielded by the adjacent carbonyl. |
| C-3 (CH 2 ) | 41.5 | CH 2 | β -effect from the thiophene ring pushes this downfield. |
| C-4 (CH 2 ) | 28.5 | CH 2 | α -effect from the direct thiophene attachment. |
| C-2 (CH 3 ) 2 | 25.0 | CH 3 | Equivalent methyl carbons. |
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in structural elucidation, the acquisition protocol must be treated as a self-validating system. Poor shimming or incorrect relaxation delays can obscure the fine J -couplings of the thiophene ring or suppress the quaternary carbon signals.
Step-by-Step Methodology
1. Sample Preparation:
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Causality: Concentration directly impacts the resolution and the chemical shift of the exchangeable COOH proton.
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Action: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulates that cause magnetic susceptibility gradients.
2. Probe Tuning and Matching (Wobb):
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Causality: Optimal power transfer between the RF coil and the sample maximizes the Signal-to-Noise Ratio (SNR), which is critical for detecting the quaternary C-2 and C-1 (carbonyl) carbons.
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Action: Insert the sample and perform automated or manual tuning/matching for both 1 H (400 MHz) and 13 C (100 MHz) channels.
3. Shimming (Gradient Shimming):
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Causality: Inhomogeneous magnetic fields broaden peaks, masking the critical 1.2 Hz meta-coupling between H-2 and H-4 on the thiophene ring.
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Action: Execute a 3D gradient shim map (e.g., topshim on Bruker systems) focusing on the Z1-Z5 axes. Verify line shape by checking the solvent residual peak (CHCl 3 at 7.26 ppm); the width at half-height ( w1/2 ) must be ≤0.5 Hz.
4. Acquisition Parameters ( 1 H NMR):
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Action: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16 scans with a spectral width of 15 ppm to ensure the carboxylic acid proton (~11.5 ppm) is not folded into the baseline.
5. Acquisition Parameters ( 13 C NMR):
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Causality: Quaternary carbons (C=O, C-2, C-3') lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long T1 relaxation times.
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Action: Use a proton-decoupled 30° pulse sequence (zgpg30). Crucial Step: Increase the relaxation delay (D1) to at least 3–5 seconds to allow full longitudinal relaxation of the quaternary carbons. Acquire a minimum of 512 scans.
6. Data Processing:
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Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1 H FID, and a 1.0 Hz LB to the 13 C FID prior to Fourier Transform (FT). Manually phase the spectra to ensure pure absorptive line shapes, and apply a polynomial baseline correction to accurately integrate the aliphatic multiplets.
Figure 2: Step-by-step self-validating workflow for high-fidelity NMR acquisition.
Advanced Troubleshooting: Verifying the gem-Dimethyl Group
A common pitfall in the analysis of this compound is distinguishing the gem-dimethyl peak from potential aliphatic impurities (e.g., residual grease or solvents).
The Causality of the Singlet: Because the two methyl groups are attached to a quaternary carbon (C-2), they have no vicinal protons to couple with. Therefore, they must appear as a sharp, intense singlet integrating exactly to 6H. If the peak at ~1.25 ppm exhibits splitting (e.g., a doublet or triplet), it indicates either:
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Contamination: The presence of an isopropyl or ethyl group from a solvent (like ethyl acetate or hexanes).
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Structural Isomerization: The molecule is not 2,2-dimethyl substituted, but rather has a different alkyl chain topology.
To definitively prove the structure, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is recommended. In the HMBC spectrum, the methyl protons (~1.25 ppm) will show strong 3JCH cross-peaks to the carbonyl carbon (~184.0 ppm) and the C-3 methylene carbon (~41.5 ppm), unequivocally locking the gem-dimethyl group to the C-2 position[2].
References
- deLong, M. A., et al. "United States Patent: Thiophene Derivatives and Their Use as Therapeutic Agents." Aerie Pharmaceuticals / Google Patents, 2018.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. Available at:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2020. Available at:[Link]
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Kessler, H., et al. "Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue." National Center for Biotechnology Information (PMC). Available at:[Link]
